molecular formula C19H26FN3O2 B10968349 1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone

1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone

Cat. No.: B10968349
M. Wt: 347.4 g/mol
InChI Key: BIVHXBGDAMZAMG-UHFFFAOYSA-N
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Description

1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a carbonylation reaction. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets. The piperazine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is unique due to its combination of a fluorobenzyl group, a piperazine ring, and an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H26FN3O2

Molecular Weight

347.4 g/mol

IUPAC Name

1-[4-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C19H26FN3O2/c1-15(24)22-8-6-17(7-9-22)19(25)23-12-10-21(11-13-23)14-16-2-4-18(20)5-3-16/h2-5,17H,6-14H2,1H3

InChI Key

BIVHXBGDAMZAMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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